N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-3-31-24-14-12-22(16-18(24)2)32(29,30)26-21-11-13-23-20(17-21)10-7-15-27(23)25(28)19-8-5-4-6-9-19/h4-6,8-9,11-14,16-17,26H,3,7,10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHKNLMTOVVXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the tetrahydroquinoline core through a Pictet-Spengler reaction, followed by the introduction of the benzoyl group via Friedel-Crafts acylation. The final steps involve sulfonamide formation and ethoxylation under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures is essential to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzene-1-sulfonamide serves as a valuable building block for synthesizing more complex molecules. Its sulfonamide group is particularly useful in organic synthesis as it can participate in various reactions such as nucleophilic acyl substitution and coupling reactions. The compound's unique structure allows it to be a versatile reagent in synthetic pathways aimed at developing novel compounds with desired properties.
Biology
The biological activities of this compound are of significant interest, particularly its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Research has shown that sulfonamide derivatives exhibit potent antimicrobial effects against various pathogens. For instance, studies have indicated that similar compounds can inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways that promote cell proliferation .
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic potential:
- Drug Development : The sulfonamide moiety is known for its role in drug design due to its ability to interact with biological targets effectively. This compound may serve as a lead structure for developing new drugs aimed at treating infections or cancer .
- Targeted Therapy : Given its structural characteristics, there is potential for this compound to be modified to enhance its selectivity and efficacy against specific molecular targets involved in disease pathways.
Case Studies and Research Findings
Several studies have documented the applications and effects of similar compounds:
- Antimicrobial Efficacy : A study on sulfonyl derivatives demonstrated their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, highlighting their potential use in developing new antibiotics .
- Cytotoxic Activity : Research on tetrahydroquinoline derivatives has shown varying degrees of cytotoxicity against different cancer cell lines, suggesting a biphasic response where lower concentrations may promote cell survival while higher concentrations induce apoptosis.
- Mechanistic Insights : Investigations into the mechanisms of action have revealed that these compounds can modulate enzyme activity linked to cancer progression and microbial resistance mechanisms .
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide
Uniqueness
Compared to similar compounds, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ethoxy and methyl groups enhance its solubility and stability, making it a valuable compound for various applications.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzene-1-sulfonamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C22H24N2O3S
- Molecular Weight: 396.50 g/mol
- Structural Formula: The compound features a tetrahydroquinoline core substituted with a benzoyl group and an ethoxy-methylbenzene sulfonamide moiety.
| Property | Value |
|---|---|
| Molecular Weight | 396.50 g/mol |
| LogP | 3.4366 |
| Polar Surface Area | 38.701 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It shows potential as a modulator of receptor activities, particularly in the context of cancer and inflammatory diseases.
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance:
- Cell Line Studies: In vitro assays have demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.5 to 10 µM depending on structural modifications .
Antimicrobial Properties
Preliminary investigations suggest that the compound possesses significant antimicrobial activity:
- Bacterial Inhibition: The compound was tested against gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth at concentrations below 50 µg/mL.
Case Studies
Several case studies have been conducted to elucidate the biological effects of related compounds:
- Neuroprotective Effects: A study involving a related tetrahydroquinoline derivative demonstrated neuroprotective effects in models of Parkinson's disease by modulating dopamine levels and reducing neuroinflammation .
- Antihypertensive Activity: Compounds structurally similar to this sulfonamide have shown to lower blood pressure through AT1 receptor antagonism in animal models .
Q & A
Q. Basic Research Focus
- NMR : Assign peaks for the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2) and sulfonamide protons (δ ~7.5–8.0 ppm).
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate degradation products.
- HRMS : Confirm molecular ion [M+H]+ at m/z 410.5 (C22H19FN2O3S) .
How does the compound’s structural motif compare to related sulfonamides in terms of enzyme inhibition selectivity?
Advanced Research Focus
The ethoxy-methyl substitution pattern reduces off-target binding compared to simpler sulfonamides (e.g., 4-methoxy derivatives).
Methodological Insight :
- Perform kinetic assays (e.g., IC50 determinations) against carbonic anhydrase isoforms (CA-II, CA-IX) and compare inhibition constants (Ki).
- Use competitive binding studies with fluorescent probes (e.g., dansylamide) to quantify selectivity .
What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET Prediction : Use SwissADME to estimate logP (~3.2), bioavailability (Lipinski’s Rule compliance), and CYP450 inhibition.
- MD Simulations : Analyze membrane permeability via coarse-grained simulations (GROMACS).
- Metabolite Prediction : Employ GLORYx to identify potential Phase I/II metabolites .
How can researchers address challenges in crystallizing this compound for structural studies?
Advanced Research Focus
The compound’s flexibility and multiple hydrogen-bonding sites complicate crystallization.
Methodological Insight :
- Screen crystallization conditions using high-throughput vapor diffusion (Hampton Research kits).
- Add co-solvents (e.g., 2-methyl-2,4-pentanediol) to reduce conformational flexibility.
- Refine structures with SHELXL using twin refinement if twinning is observed.
What experimental designs are recommended for studying the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- Chemical Proteomics : Use affinity chromatography with a biotinylated derivative to pull down target proteins.
- Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways.
- CRISPR-Cas9 Screens : Validate target engagement via gene knockout/rescue experiments .
How should researchers analyze conflicting data between in vitro potency and in vivo efficacy?
Advanced Research Focus
Discrepancies may stem from poor bioavailability or metabolic instability.
Methodological Insight :
- Conduct PK/PD studies in rodent models to correlate plasma concentrations with effect duration.
- Use LC-MS/MS to quantify intact compound and major metabolites in plasma/tissues.
- Apply PBPK modeling to extrapolate human dose requirements .
What strategies can mitigate toxicity concerns while maintaining therapeutic efficacy?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Introduce polar groups (e.g., hydroxyl) to reduce off-target binding.
- Prodrug Design : Mask the sulfonamide group with enzymatically cleavable protectors.
- Toxicogenomics : Identify gene expression signatures linked to hepatotoxicity using primary hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
